N-Acetyl O-Benzoyl 5-Epi Emtricitabine
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Overview
Description
N-Acetyl O-Benzoyl 5-Epi Emtricitabine is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection . This compound is characterized by its molecular formula C17H16FN3O5S and a molecular weight of 393.389 g/mol . It is a protected intermediate in the synthesis of 5-epi Emtricitabine, which is an epimer of Emtricitabine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves multiple steps, starting from the parent compound Emtricitabine. The key steps include acetylation and benzoylation reactions. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride as reagents, with a suitable base such as pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl O-Benzoyl 5-Epi Emtricitabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Acetyl O-Benzoyl 5-Epi Emtricitabine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves its conversion to the active triphosphate form within cells. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. Once incorporated, it terminates the DNA chain, preventing further viral replication .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: The parent compound, used as an NRTI for HIV treatment.
Lamivudine: Another NRTI with a similar mechanism of action.
Zidovudine: An older NRTI used in combination therapies for HIV.
Uniqueness
N-Acetyl O-Benzoyl 5-Epi Emtricitabine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially improved efficacy or reduced toxicity compared to its parent compound .
Properties
Molecular Formula |
C17H16FN3O5S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-acetamido-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16FN3O5S/c1-10(22)19-15-12(18)7-21(17(24)20-15)13-9-27-14(26-13)8-25-16(23)11-5-3-2-4-6-11/h2-7,13-14H,8-9H2,1H3,(H,19,20,22,24)/t13-,14-/m1/s1 |
InChI Key |
HEPJFWWHRWALBV-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1F)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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